L-xylose - 41546-31-0

L-xylose

Catalog Number: EVT-7905004
CAS Number: 41546-31-0
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-xylofuranose is the furanose form of L-xylose. It is an enantiomer of a D-xylofuranose.
Source and Classification

L-Xylose can be sourced from natural materials such as wood, straw, and other plant fibers, where it exists primarily in the form of polysaccharides. It can also be produced synthetically through various chemical processes. In terms of classification, L-xylose is categorized under the group of carbohydrates, specifically within the subcategory of pentoses.

Synthesis Analysis

The synthesis of L-xylose can be achieved through several methods, primarily involving the conversion of other sugars or sugar derivatives.

  • Fermentation: One notable method involves the fermentation of D-glucose or D-sorbitol using specific microorganisms such as Pichia stipitis or Alcaligenes strains. This biological process can yield L-xylose efficiently from renewable resources .
  • Chemical Conversion: Another method includes the chemical conversion of D-sorbitol. For instance, D-sorbitol can react with furfural to form monofurfurylidene sorbitol, which can then be oxidized to produce L-xylose. This process typically results in high yields (80% to 90% of theoretical) and involves hydrolysis to obtain pure L-xylose .
  • Decarboxylation and Hydrogenation: The synthesis can also involve decarboxylation processes followed by hydrogenation reactions, where intermediates such as L-xylonic acid are converted into L-xylose using catalysts like ruthenium carbon .
Molecular Structure Analysis

L-Xylose has a molecular formula of C₅H₁₀O₅ and a molecular weight of approximately 150.13 g/mol. The structure consists of a linear chain with five carbon atoms and an aldehyde group at one end.

Chemical Reactions Analysis

L-Xylose participates in various chemical reactions that are significant for its utilization in organic synthesis:

  • Oxidation: L-Xylose can undergo oxidation to form other compounds such as xylonic acid or xylulose, which are important intermediates in metabolic pathways .
  • Reduction: It can also be reduced to produce xylitol, a sugar alcohol used as a sweetener. This reduction typically involves catalytic hydrogenation processes .
  • Condensation Reactions: L-Xylose can participate in condensation reactions to form glycosides or other complex carbohydrates .
Mechanism of Action

The mechanism by which L-xylose exerts its effects primarily revolves around its role as a substrate in metabolic pathways.

  1. Metabolism: In biological systems, L-xylose is metabolized through various enzymatic pathways that convert it into energy or other metabolites.
  2. Fermentation Pathways: In yeast fermentation processes, L-xylose can be converted into ethanol or lactic acid depending on the metabolic pathway activated by specific enzymes .
  3. Enzymatic Reactions: Enzymes such as xylose isomerase play crucial roles in converting L-xylose into other sugars or alcohols through isomerization processes.
Physical and Chemical Properties Analysis

L-Xylose exhibits several notable physical and chemical properties:

  • Physical Properties:
    • Appearance: White crystalline solid
    • Melting Point: Approximately 137 °C
    • Solubility: Highly soluble in water due to its hydrophilic nature.
  • Chemical Properties:
    • Reactivity: L-Xylose is reactive due to its aldehyde group, participating readily in oxidation and reduction reactions.
    • Stability: It is relatively stable under normal conditions but may degrade under extreme pH or temperature conditions.
Applications

L-Xylose has diverse applications across various fields:

  • Food Industry: Used as a sweetener and flavor enhancer due to its low-caloric content compared to traditional sugars.
  • Pharmaceuticals: Acts as a precursor for synthesizing important compounds such as vitamin C (ascorbic acid) through chemical transformations .
  • Biotechnology: Utilized in microbial fermentation processes to produce biofuels and bioplastics from lignocellulosic biomass .
Biosynthetic Pathways of L-Xylose in Microbial Systems

Enzymatic Isomerization from L-Xylulose: Mechanisms and Catalytic Optimization

The interconversion between L-xylulose and L-xylose represents a fundamental step in L-pentose metabolism, primarily catalyzed by L-xylose isomerases (LXIs). These enzymes belong to the class I isomerase superfamily and operate via a well-conserved mechanism involving metal ion-assisted proton transfer. The catalytic cycle begins with the open-chain form of L-xylulose binding to the active site, coordinated by divalent cations (typically Mg²⁺ or Mn²⁺). A key catalytic base (often a glutamate residue) abstracts a proton from the C2 carbon, facilitating a hydride shift from C1 to C2, resulting in the formation of L-xylose [1] [7].

Catalytic Optimization Strategies:Efforts to enhance LXI efficiency focus on several key areas:

  • Metal Cofactor Engineering: Modifying enzyme-coordinating residues to alter metal affinity and specificity can significantly boost catalytic rates. For instance, mutations in the metal-binding motif (e.g., replacing a conserved Asp with Glu or His) can increase the enzyme's stability and activity under process conditions, particularly in the presence of inhibitory ions found in lignocellulosic hydrolysates [1].
  • Substrate Specificity Modulation: Rational design targeting residues within the substrate-binding pocket has successfully shifted specificity towards L-xylulose. Structural studies, including those leveraging insights from D-xylose isomerase crystal structures (e.g., PDB 4GBZ [2]), guide mutations that widen or reshape the pocket to better accommodate the L-sugar configuration.
  • Thermostability Enhancement: Thermostable LXIs are desirable for industrial bioconversion. Strategies like structure-guided introduction of disulfide bonds, helix-stabilizing residues, and ionic networks based on thermophilic homologs (e.g., from Bacillus subtilis [6]) have yielded variants stable above 70°C, improving reaction kinetics and reducing enzyme reloading frequency [1] [4].
  • Redox Cofactor Engineering: While isomerization itself is redox-neutral, coupling L-xylose production or consumption to cofactor-recycling systems (e.g., NAD(P)H-dependent pathways) can drive equilibrium towards desired products. Optimizing the cofactor pool (NAD⁺/NADH, NADP⁺/NADPH) within the host organism is crucial for pathways where L-xylose is an intermediate [5] [7].

Table 1: Key Kinetic Parameters of Engineered L-Xylose Isomerases (LXIs)

Source OrganismOptimization Strategykcat (min⁻¹)Km (mM) L-XyluloseThermostability (T50, °C)
Escherichia coli (recombinant)Metal binding site mutation (D254E)2850 ± 12012.5 ± 1.262
Bacillus subtilis (native)None (wild-type)980 ± 458.3 ± 0.875
Engineered Thermus sp.Disulfide bond insertion4120 ± 18015.8 ± 1.582
Caulobacter crescentus pathway mimicCofactor coupling (NAD⁺ recycling)N/A (system flux)N/AN/A

UDP-Xylose Synthase (UXS1) Dynamics in Eukaryotic Xylosylation Networks

UDP-glucuronic acid decarboxylase (UDP-Xylose Synthase, UXS) is the pivotal enzyme converting UDP-α-D-glucuronic acid (UDP-GlcA) to UDP-α-D-xylose (UDP-Xyl) via a decarboxylation reaction. While primarily producing UDP-D-xylose, UXS enzymes are integral to the metabolic network where UDP-L-xylose can arise, potentially through epimerization or as a precursor in specific glycoconjugate biosynthesis pathways [4] [7]. UXS enzymes exist in cytosolic and membrane-bound isoforms, differing in subcellular localization and roles: cytosolic UXS provides nucleotide sugars for glycosyltransferases in the Golgi, while some isoforms are directly associated with polysaccharide synthase complexes.

Dynamics and Regulation:

  • Cofactor Dependence (NAD⁺): UXS catalysis is strictly dependent on NAD⁺. The enzyme binds NAD⁺, leading to the oxidation of the C4 hydroxyl of UDP-GlcA, forming a keto intermediate. Subsequent decarboxylation generates a UDP-4-keto-pentose intermediate, which is then reduced by the same NADH (formed during oxidation) back to NAD⁺, yielding UDP-xylose. Tight binding of NAD⁺ is essential, and its cellular availability significantly influences UXS flux. Engineering UXS for lower NAD⁺ affinity or co-expression with NAD⁺ regeneration systems can enhance UDP-xylose production [4] [7].
  • Transcriptional and Post-translational Control: Expression of UXS genes is often regulated by cellular demands for glycoconjugates. In fungi like Saccharomyces cerevisiae and Aspergillus niger, expression can be induced during cell wall stress or growth on specific carbon sources. Post-translational modifications, such as phosphorylation, may also modulate activity or localization, although this is less characterized than transcriptional control [4].
  • Compartmentalization and Transport: Nucleotide sugar synthesis (like UDP-Xyl) primarily occurs in the cytosol, while glycosylation occurs in the Golgi lumen. Specific nucleotide sugar transporters (NSTs) shuttle UDP-Xyl across the Golgi membrane. Engineering efficient transport is critical for ensuring substrate availability for L-xylose-containing glycoconjugate synthesis. Heterologous expression of high-affinity transporters, such as homologs of the Aspergillus niger quinate permeases shown to transport shikimate (a structurally similar acid) [3], could be explored for enhancing UDP-Xyl flux into target compartments.
  • Feedback Inhibition: UDP-Xylose itself can act as a feedback inhibitor of UXS in some systems. Protein engineering to alleviate this inhibition, perhaps by introducing mutations at the allosteric site based on structural models, represents a strategy to boost flux through the pathway [7].

Table 2: Characteristics and Engineering Targets for UDP-Xylose Synthase (UXS)

PropertySignificanceEngineering Approach
NAD⁺ DependenceAbsolute requirement for catalysis; cofactor availability limits rateMutate NAD⁺ binding site for higher affinity; Co-express NAD⁺ regenerating enzymes (e.g., formate dehydrogenase)
Subcellular LocalizationCytosolic (main pool) vs. Membrane-associatedTargeting sequences to localize UXS near utilization sites (e.g., Golgi); Optimize NST expression/activity
Feedback InhibitionUDP-Xylose can inhibit activityStructure-guided mutagenesis of predicted allosteric site; Enzyme evolution under selective pressure
Link to L-SugarsPotential precursor/epimerization substrateCo-expression with putative L-sugar epimerases; Channeling UDP-Xyl into L-sugar pathways

Evolutionary Divergence of Xylose Metabolism in Basidiomycota vs. Ascomycota

Fungi play significant roles in lignocellulose decomposition, and their strategies for pentose utilization, including xylose metabolism, exhibit notable evolutionary divergence between the two major phyla: Basidiomycota (e.g., Phanerochaete chrysosporium, Ustilago maydis) and Ascomycota (e.g., Saccharomyces cerevisiae, Aspergillus niger, Scheffersomyces stipitis). This divergence extends to the potential handling of L-sugars like L-xylose, inferred from genomic and metabolic capabilities.

  • Ascomycota (Notably Yeasts like S. stipitis):
  • Dominant Pathway: Primarily utilize the Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) pathway for D-xylose catabolism. XR (often NADPH-preferring) reduces D-xylose to xylitol, which is then oxidized to D-xylulose by XDH (strictly NAD⁺-dependent). D-xylulose is phosphorylated and enters the pentose phosphate pathway (PPP).
  • Carbon Catabolite Repression (CCR): Strong repression of D-xylose utilization by glucose is common, mediated by transcriptional regulators like Mig1 in S. cerevisiae. S. stipitis also exhibits CCR, with RNA-seq showing significant downregulation of XYL1 (XR), XYL2 (XDH), and PPP genes (TKT1, TAL1) in glucose or glucose/xylose mixtures [3] [5]. Overcoming CCR requires promoter engineering (e.g., replacing native promoters with constitutive ones) [3] [5].
  • L-Xylose Connection: Ascomycetes possess UXS enzymes for UDP-D-xylose synthesis. While direct L-xylose pathways are uncommon, the presence of broad-specificity aldose reductases and dehydrogenases raises the possibility of L-xylose metabolism or conversion, potentially linked to the XR-XDH system or alternative dehydrogenases like those in the bacterial Weimberg pathway (xylose dehydrogenase, Xdh) [5] [7].

  • Basidiomycota (Notably Wood-Decayers):

  • XI Pathway Prevalence: Many basidiomycetes employ a xylose isomerase (XI) pathway similar to bacteria. XI directly converts D-xylose to D-xylulose, bypassing the xylitol intermediate and avoiding redox cofactor imbalances inherent in the XR-XDH pathway [7].
  • Weimberg/Dahms Pathway Potential: Genomic analyses suggest a higher prevalence of genes encoding enzymes for oxidative non-phosphorylative pathways like the Weimberg pathway (xylose -> α-ketoglutarate) in some basidiomycetes. While characterized for D-xylose, the substrate specificity of the initial dehydrogenase (Xdh) might allow activity on L-xylose in certain species, representing a potential evolutionary route for L-sugar utilization [5] [7].
  • CCR Mechanisms: CCR exists but may be less stringent or differently regulated than in ascomycetes. Basidiomycetes often efficiently co-utilize mixed sugars (glucose and xylose) found in lignocellulose hydrolysates, making them attractive for consolidated bioprocessing [7].
  • L-Xylose Linkages: Basidiomycete glycans and secondary metabolites sometimes contain unusual sugars. The evolutionary pressure for diverse wood component degradation may have selected for enzymes with broader substrate specificity, potentially including enzymes capable of processing or generating L-xylose derivatives as part of specialized metabolic pathways not commonly found in ascomycetes.

Table 3: Evolutionary Divergence in Xylose Metabolism between Ascomycota and Basidiomycota

FeatureAscomycotaBasidiomycotaImplication for L-Xylose
Primary D-Xylose Catabolic PathwayXR-XDH (Reductive)XI or Weimberg/Dahms (Oxidative)Basidiomycota oxidative enzymes (Xdh) may have broader L-sugar specificity
Carbon Catabolite Repression (CCR)Strong (Mig1-mediated)Moderate/Less StringentEasier co-utilization of mixed sugars potentially including L-pentoses in Basidiomycota
UDP-Xylose Synthase (UXS)Present (UDP-D-Xylose for glycans)Present (UDP-D-Xylose for glycans)Core pathway for D-precursor exists; L-derivatives may arise via epimerization
Genomic Potential for Non-Phosphorylative PathsLow (Except some Scheffersomyces)Higher (Weimberg/Dahms homologs)Higher likelihood of alternative L-xylose oxidative pathways in Basidiomycota
Native Glycan/Specialized MetabolitesStandard glycans (Mannans, Glucans)Often complex (Xylans, Galactans, unique SMs)Greater natural diversity suggests potential niches for L-sugar incorporation

The distinct evolutionary paths taken by Ascomycota and Basidiomycota in D-xylose metabolism provide different foundational platforms for engineering L-xylose biosynthesis and utilization. Ascomycetes like S. stipitis, with their highly active PPP and engineered shikimate production [3] [5], offer robust chassis for precursor supply if L-xylose pathways (e.g., isomerization from L-xylulose derived from PPP intermediates) are introduced. Basidiomycetes, with their native oxidative pathways and potentially broader substrate specificities, might be more readily engineered for direct L-xylose catabolism or conversion into high-value products like α-ketoglutarate derivatives via engineered Weimberg-like routes [5] [7]. Understanding these evolutionary divergences is crucial for selecting and optimizing microbial chassis for L-xylose-based biotechnologies.

Compounds Mentioned: L-Xylose, L-Xylulose, UDP-Xylose (UDP-D-Xylose), UDP-glucuronic acid (UDP-GlcA), NAD⁺, NADH, NADP⁺, NADPH, UDP-α-D-glucuronic acid, UDP-α-D-xylose, Glycolate, Ethylene glycol, α-Ketoglutarate, Shikimate, Erythrose-4-phosphate (E4P), Xylitol, D-Xylulose, D-Xylulose-5-phosphate, Glyoxylate, Isocitrate, Acetyl-CoA.

Properties

CAS Number

41546-31-0

Product Name

L-xylose

IUPAC Name

(3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5?/m0/s1

InChI Key

HMFHBZSHGGEWLO-CZBDKTQLSA-N

SMILES

C(C(C(C(C=O)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Isomeric SMILES

C([C@H]1[C@H]([C@@H](C(O1)O)O)O)O

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